molecular formula C13H8F3N3O2S2 B15168713 N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide CAS No. 646040-65-5

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide

Katalognummer: B15168713
CAS-Nummer: 646040-65-5
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: XQJKZXNOBKRFRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound known for its unique structural features and diverse applications. The compound contains a trifluoromethyl group, a benzothiadiazole ring, and a sulfonamide group, which contribute to its distinct chemical properties and reactivity. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 4-(trifluoromethyl)aniline with 2,1,3-benzothiadiazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity. The final product is often recrystallized from solvents like toluene to achieve the desired crystalline form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide is unique due to its combination of a trifluoromethyl group, a benzothiadiazole ring, and a sulfonamide group. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential biological activity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

646040-65-5

Molekularformel

C13H8F3N3O2S2

Molekulargewicht

359.4 g/mol

IUPAC-Name

N-[4-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide

InChI

InChI=1S/C13H8F3N3O2S2/c14-13(15,16)8-1-3-9(4-2-8)19-23(20,21)10-5-6-11-12(7-10)18-22-17-11/h1-7,19H

InChI-Schlüssel

XQJKZXNOBKRFRH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC3=NSN=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.